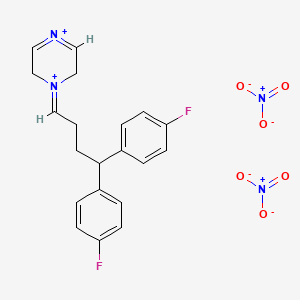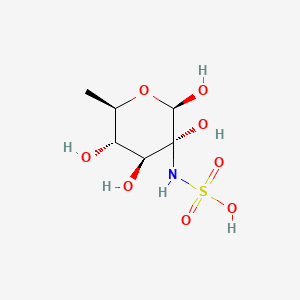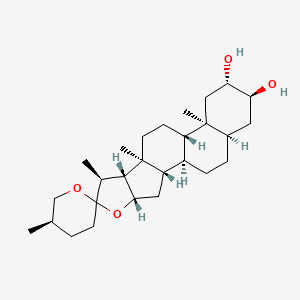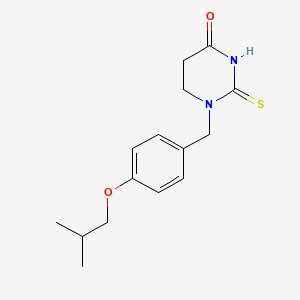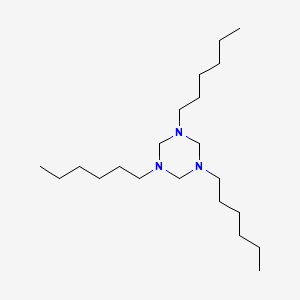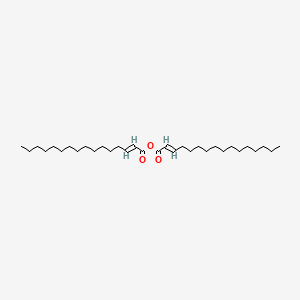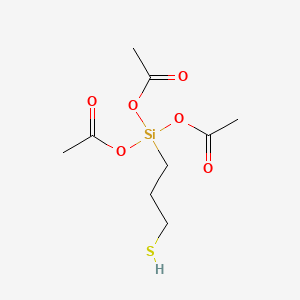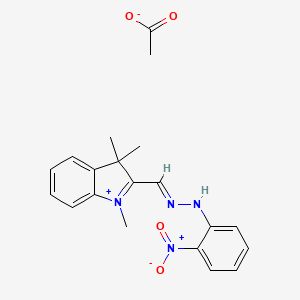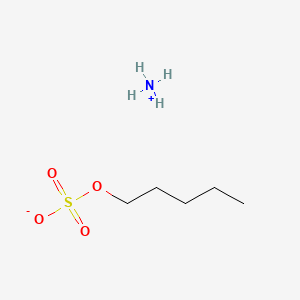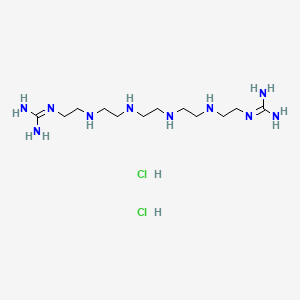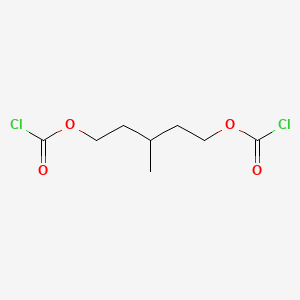
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H9NOClH It is a hydrochloride salt form of 1-(1,2-dihydro-3-pyridyl)ethan-1-one, which is a derivative of pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dihydro-3-pyridyl)ethan-1-one hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
化学反応の分析
Types of Reactions
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-(1,2-dihydro-3-pyridyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(pyridin-4-yl)ethan-1-one: Another pyridine derivative with similar chemical properties but different biological activities.
1-(1,2-dihydro-4-pyridyl)ethan-1-one: A structural isomer with distinct reactivity and applications.
特性
CAS番号 |
84912-07-2 |
|---|---|
分子式 |
C7H9NO.ClH C7H10ClNO |
分子量 |
159.61 g/mol |
IUPAC名 |
1-(1,2-dihydropyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h2-4,8H,5H2,1H3;1H |
InChIキー |
ORWYYDIZXNMHQM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


